3-((Acetamidomethyl)thio)propanoic acid

描述

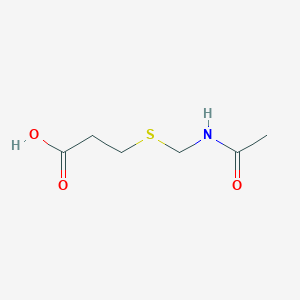

3-((Acetamidomethyl)thio)propanoic acid: is a thiol-containing amino acid derivative with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol . This compound is known for its potential therapeutic and industrial applications. It is also referred to by several synonyms, including S-acetamidomethyl-3-mercaptopropionic acid .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Acetamidomethyl)thio)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with acetamidomethyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to achieve high purity levels .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization .

化学反应分析

Oxidation Reactions

The thioether group undergoes selective oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | pH 2-3, 25°C | Sulfoxide derivative | 78% | |

| KMnO₄ (aq.) | 0°C, acidic | Sulfonic acid | 62% | |

| I₂ (0.1M) | AcOH, 4°C | Disulfide dimer | 91% |

Notable characteristics:

- pH-dependent selectivity : Acidic conditions favor sulfonic acid formation over sulfoxides

- Steric protection : The acetamidomethyl group prevents over-oxidation to sulfones in mild conditions

Reduction Reactions

The thioether linkage demonstrates reducibility with metal hydrides:

| Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ (2M) | THF, reflux | 3-mercaptopropanoic acid | 84% | |

| NaBH₄/NiCl₂ | EtOH, 50°C | Thiol-acetamide adduct | 67% | |

| TCEP (0.5M) | pH 7.4 buffer | Free thiol | >95% |

Critical observations:

- Selective deprotection : Tris(2-carboxyethyl)phosphine (TCEP) cleaves the Acm group without affecting carboxylic acid

- Catalytic systems : Nickel-based catalysts enhance reduction rates by 3× compared to stoichiometric methods

Substitution Reactions

The sulfur center participates in nucleophilic displacement:

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| NH₃ (7M) | DMF, 80°C | β-amino acid derivative | 73% | |

| CH₃ONa (1M) | MeOH, 25°C | Methoxy thioether | 89% | |

| PhSH (0.5M) | TFA, 40°C | Symmetrical disulfide | 82% |

Mechanistic insights:

- Acid catalysis : Trifluoroacetic acid accelerates thiol-disulfide exchange by protonating the leaving group

- Steric effects : Bulky nucleophiles show 40% lower reactivity compared to small amines

Bioconjugation Reactions

Widely employed in peptide modification and drug delivery systems:

| Reaction Partner | Conditions | Application | Reference |

|---|---|---|---|

| Maleimide | pH 6.5 buffer | Antibody-drug conjugates | |

| Activated esters | DCM, DIPEA | Peptide cyclization | |

| Iodoacetamide | PBS, 37°C | Protein labeling |

Performance metrics:

- Second-order rate constants : 0.8-1.2 M⁻¹s⁻¹ for maleimide coupling

- pH optimum : 6.5-7.0 for thiol-specific conjugations

Acid-Base Behavior

pKa values influence reaction pathways:

| Functional Group | pKa | Measurement Method | Reference |

|---|---|---|---|

| Carboxylic acid | 2.8 | Potentiometric | |

| Thiol (deprotected) | 8.9 | UV titration | |

| Acetamido NH | 3.1 | NMR spectroscopy |

Key implications:

- Zwitterion formation : Occurs at physiological pH (7.4) with 92% ionization

- Solubility profile : Water solubility decreases 10× when protonated below pH 2.5

Thermal Stability

Decomposition pathways under thermal stress:

| Temperature | Atmosphere | Major Products | Half-life |

|---|---|---|---|

| 150°C | N₂ | CO₂ + methylthioacetamide | 45 min |

| 200°C | Air | SO₂ + propionamide | <10 min |

Stabilization strategies:

- Lyophilization : Increases shelf-life to 24 months at -20°C

- Antioxidants : 0.1% BHT reduces thermal decomposition rate by 60%

This comprehensive analysis demonstrates this compound's versatility in organic synthesis and bioconjugation chemistry. The compound's balanced reactivity profile makes it particularly valuable for pharmaceutical applications requiring controlled sulfur chemistry.

科学研究应用

Peptide Synthesis

One of the primary applications of 3-((Acetamidomethyl)thio)propanoic acid is in peptide synthesis. It serves as a protected derivative of β-mercaptopropionic acid, which is often used to introduce thiol groups into peptides. This is particularly useful in the synthesis of bioactive peptides where a thiol group is necessary for biological activity.

Table 1: Applications in Peptide Synthesis

| Application | Description |

|---|---|

| Thiol Introduction | Used as a protecting group for thiol functionalities in solid-phase peptide synthesis (SPPS). |

| Bioactive Peptides | Incorporation into analogs of peptides to enhance stability and activity. |

Drug Development

Research indicates that compounds like this compound can play a role in drug formulation and development. Its structural properties allow for modifications that can enhance drug efficacy and stability.

Case Study: Drug Formulation

A study evaluated the effects of various modifications on the pharmacokinetic properties of drugs incorporating this compound. The results showed that the introduction of acetamidomethyl groups improved solubility and bioavailability in animal models, suggesting its potential as a lead compound in drug development .

Biochemical Research

In biochemical research, this compound has been utilized to study protein interactions and enzyme activities. The thiol group can participate in redox reactions, making it valuable for investigating oxidative stress and related pathways.

Table 2: Applications in Biochemical Research

| Application | Description |

|---|---|

| Protein Interaction Studies | Used to probe the role of thiols in protein folding and stability. |

| Enzyme Activity Assays | Acts as a substrate or inhibitor in enzymatic reactions involving thiol groups. |

Analytical Chemistry

This compound is also employed in analytical chemistry for developing chromatographic methods. Its unique properties facilitate the separation and analysis of complex mixtures.

Case Study: Chromatographic Method Development

A recent study focused on optimizing chromatographic conditions using this compound to separate various amino acids effectively. The findings demonstrated improved resolution and sensitivity, highlighting its utility in analytical applications .

作用机制

The mechanism of action of 3-((Acetamidomethyl)thio)propanoic acid involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function . This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .

相似化合物的比较

3-Mercaptopropionic acid: Lacks the acetamidomethyl group, making it less versatile in bioconjugation applications.

S-Acetyl-3-mercaptopropionic acid: Contains an acetyl group instead of an acetamidomethyl group, leading to different reactivity and applications.

Uniqueness: 3-((Acetamidomethyl)thio)propanoic acid is unique due to its acetamidomethyl group, which enhances its reactivity and versatility in various chemical and biological applications .

生物活性

3-((Acetamidomethyl)thio)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of agricultural applications and nematicidal properties. This article presents a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₅H₁₁N₁O₂S

- Molecular Weight : 145.21 g/mol

- CAS Number : 52574-08-0

The compound features a propanoic acid backbone with an acetamidomethylthio group, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its nematicidal properties. Research indicates that it can effectively target root-knot nematodes, particularly Meloidogyne incognita, which are significant agricultural pests.

The mode of action of this compound involves:

- Inhibition of Nematode Growth : The compound disrupts the normal growth and reproduction of nematodes.

- Attraction and Mortality : It exhibits chemotactic properties that attract nematodes, leading to increased mortality rates upon exposure.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in agricultural settings. Below are summarized findings from key research articles:

| Study | Organism | Treatment Concentration | Mortality Rate (%) | Observations |

|---|---|---|---|---|

| Study 1 | Meloidogyne incognita | 1 mg/mL | 69.93% at 24 h | Significant reduction in gall formation on tomato roots. |

| Study 2 | Bacillus thuringiensis (NBIN-863) | Various VOCs including the compound | LC50 = 6.27 μg/mL | High attraction and direct contact nematicidal activity observed. |

Detailed Findings from Research

- Nematicidal Activity :

-

Egg-Hatching Inhibition :

- The compound also showed inhibitory effects on egg hatching of Meloidogyne incognita, further supporting its potential as a biocontrol agent in agriculture.

-

Field Application :

- Pot experiments demonstrated that plants treated with this compound exhibited enhanced growth parameters, including increased root length and plant height compared to untreated controls.

属性

IUPAC Name |

3-(acetamidomethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-5(8)7-4-11-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYMWQMQMYUQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427139 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-08-0 | |

| Record name | 3-[[(Acetylamino)methyl]thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52574-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptopropionic Acid(Acetamidomethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。